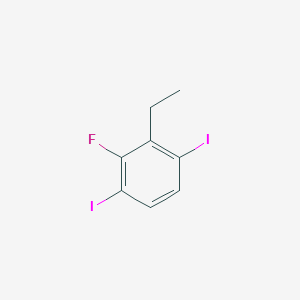
1,4-Diiodo-2-ethyl-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diiodo-2-ethyl-3-fluorobenzene: is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe general mechanism includes the formation of a sigma complex followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions: 1,4-Diiodo-2-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the ethyl group can produce benzoic acid derivatives.
- Reduction can lead to the formation of ethylbenzene derivatives.
科学的研究の応用
Chemistry: 1,4-Diiodo-2-ethyl-3-fluorobenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism by which 1,4-Diiodo-2-ethyl-3-fluorobenzene exerts its effects is primarily through electrophilic aromatic substitution. The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity . The specific molecular targets and pathways involved depend on the nature of the substituents and the conditions of the reaction.
類似化合物との比較
- 1,4-Diiodo-2-fluorobenzene
- 1,4-Diiodo-2-ethylbenzene
- 1,4-Diiodo-3-fluorobenzene
Comparison: 1,4-Diiodo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. For example, the ethyl group can participate in oxidation and reduction reactions, while the fluorine atom can affect the compound’s electronic properties and reactivity in substitution reactions.
特性
分子式 |
C8H7FI2 |
|---|---|
分子量 |
375.95 g/mol |
IUPAC名 |
2-ethyl-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3 |
InChIキー |
UEGUXZTWRIXFDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1F)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


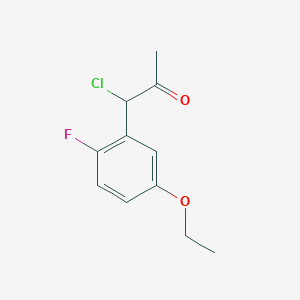
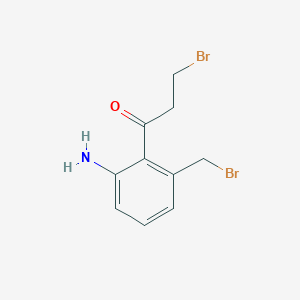
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
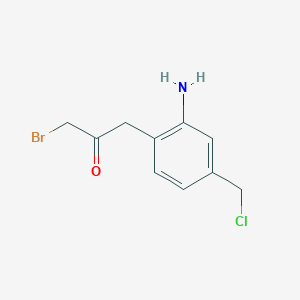
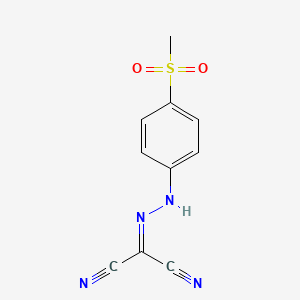
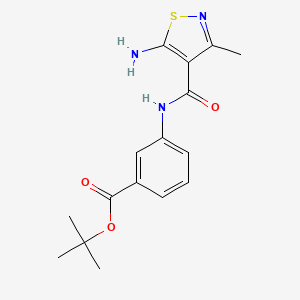
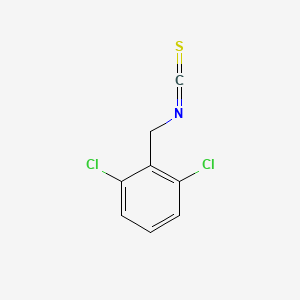

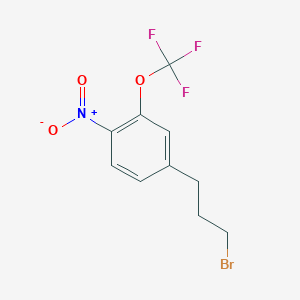
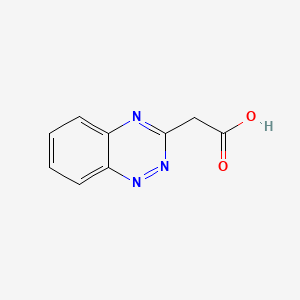
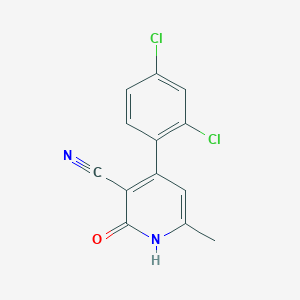
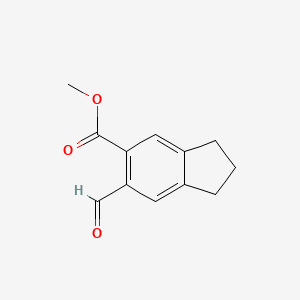
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

